(3R,4R)-1-(furan-3-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol
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Overview
Description
(3R,4R)-1-(furan-3-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol is a complex organic compound that features a piperidine ring substituted with a furan and a pyridine-piperazine moiety. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor agonists or antagonists in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-(furan-3-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Furan Moiety: The furan group can be introduced via a nucleophilic substitution reaction.
Attachment of the Pyridine-Piperazine Group: This step may involve coupling reactions such as Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the piperidine ring or the pyridine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-3-carboxylic acid derivatives, while reduction could produce various hydrogenated forms of the original compound.
Scientific Research Applications
(3R,4R)-1-(furan-3-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol may have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological receptors.
Medicine: Potential therapeutic uses, such as targeting specific receptors in the brain.
Industry: Use in the synthesis of pharmaceuticals or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as receptors or enzymes. The furan and pyridine-piperazine groups might play crucial roles in binding to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-1-(furan-3-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol: can be compared with other piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique binding properties and biological activities compared to other similar compounds.
Properties
IUPAC Name |
(3R,4R)-1-(furan-3-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c24-18-14-21(13-16-5-12-25-15-16)7-4-17(18)22-8-10-23(11-9-22)19-3-1-2-6-20-19/h1-3,5-6,12,15,17-18,24H,4,7-11,13-14H2/t17-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVFKLWUMXADHS-QZTJIDSGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N2CCN(CC2)C3=CC=CC=N3)O)CC4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCN(CC2)C3=CC=CC=N3)O)CC4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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